molecular formula C27H30N4O7S B2550198 N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide CAS No. 896681-57-5

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide

Cat. No. B2550198
M. Wt: 554.62
InChI Key: MWNJISNZVNQYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide is a useful research compound. Its molecular formula is C27H30N4O7S and its molecular weight is 554.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research on similar compounds, such as 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, involves exploring their synthesis and chemical reactions. For instance, these compounds can be synthesized from anthranilamide and chloroethyl isocyanate through different methods, leading to intermediate compounds that can undergo further chemical transformations (Chern, Shish, Chang, Chan, & Liu, 1988).

Antitumor Activity

  • Similar quinazolinone derivatives have been studied for their antitumor activity. A study on 3-benzyl-substituted-4(3H)-quinazolinones showed significant broad spectrum antitumor activity. These compounds were found to be more potent compared to the positive control 5-FU. Some compounds within this series also demonstrated selective activities towards specific cancer cell lines, such as CNS, renal, breast, and leukemia (Al-Suwaidan et al., 2016).

Targeted Cancer Therapy

  • A study on N-[4-[2-Propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-d-glutamic acid (BGC 945), a small molecule thymidylate synthase (TS) inhibitor, revealed its potential in targeted cancer therapy. It is designed to combine enzymatic inhibition of thymidylate synthase with α-folate receptor-mediated targeting of tumor cells, potentially offering efficacy with lower toxicity (Tochowicz et al., 2013).

Antimicrobial Activities

  • Some quinoline derivatives containing an azole nucleus, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown good to moderate activity against a variety of microorganisms, indicating their potential in antimicrobial research (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

VEGFR-2 Inhibitors and Apoptosis Inducers

  • Novel benzo[g]quinazolin derivatives bearing benzenesulfonamide moiety have been synthesized and evaluated for their inhibitory activity towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in cancer therapy. Some compounds demonstrated excellent VEGFR-2 inhibitory activity and also acted as apoptotic inducers, indicating their potential in cancer treatment (Ghorab, Alsaid, Soliman, & Ragab, 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(diethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O7S/c1-3-30(4-2)25(33)14-39-27-29-19-12-23-22(37-16-38-23)11-18(19)26(34)31(27)9-5-6-24(32)28-13-17-7-8-20-21(10-17)36-15-35-20/h7-8,10-12H,3-6,9,13-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNJISNZVNQYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

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